molecular formula C7H5N3O2 B13025573 Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Cat. No.: B13025573
M. Wt: 163.13 g/mol
InChI Key: ZEZRRNLOLWVDGK-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring. It is known for its potential therapeutic applications, particularly in targeting kinases involved in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can be initiated from pyrrole derivatives, followed by bromohydrazone formation, triazinium dicyanomethylide formation, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .

Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product formation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has a wide range of scientific research applications:

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(5)3-8-4-9-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZRRNLOLWVDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C(=O)O)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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